4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine
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Description
4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C19H25FN6O2S and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.17437340 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiproliferative Activities Compounds containing pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, which have structural similarities to the queried compound, have been prepared and evaluated for their antimicrobial activities. Some of these derivatives have shown promising results against microbial strains, indicating potential applications in developing new antimicrobial agents (Ammar et al., 2004). Additionally, derivatives of pyrimidine have been synthesized and tested for their antiproliferative activity against human cancer cell lines, suggesting their potential in cancer treatment research (Mallesha et al., 2012).
Imaging Agent Development A compound designed to image dopamine D4 receptors, incorporating a fluorophenyl piperazinyl moiety, similar in part to the queried chemical structure, was synthesized for potential use in neuroimaging studies (Eskola et al., 2002). Moreover, [18F]DASA-23, a radiopharmaceutical for measuring pyruvate kinase M2 levels by positron emission tomography (PET), exemplifies the application of structurally related compounds in imaging tumor metabolism, a crucial aspect of cancer research (Patel et al., 2019).
Antibacterial Probes Development Research into novel 8-fluoro Norfloxacin derivatives, including piperazinyl pyrimidine structures, has led to the development of potential probes for detecting methicillin and vancomycin-resistant Staphylococcus aureus, indicating the role of such compounds in advancing diagnostic methods for bacterial infections (Sunduru et al., 2011).
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN6O2S/c1-23-6-8-24(9-7-23)18-14-19(22-15-21-18)25-10-12-26(13-11-25)29(27,28)17-4-2-16(20)3-5-17/h2-5,14-15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQCRMVYEODGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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